(S)-2-methyl-N-(4-methylbenzylidene)propane-2-sulfinamide
Overview
Description
“(S)-2-methyl-N-(4-methylbenzylidene)propane-2-sulfinamide” is a derivative of tert-Butanesulfinamide, also known as 2-methyl-2-propanesulfinamide or Ellman’s sulfinamide1. It is an organosulfur compound and a member of the class of sulfinamides1. Both enantiomeric forms are commercially available and are used in asymmetric synthesis as chiral auxiliaries, often as chiral ammonia equivalents for the synthesis of amines1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “(S)-2-methyl-N-(4-methylbenzylidene)propane-2-sulfinamide”. However, enantiopure tert-butanesulfinamide, a related compound, can be prepared by enantioselective oxidation of inexpensive di-tert-butyl disulfide to the thiosulfinate followed by disulfide bond cleavage by lithium amide1.Molecular Structure Analysis
The molecular structure of “(S)-2-methyl-N-(4-methylbenzylidene)propane-2-sulfinamide” is not directly available. However, the related compound, tert-Butanesulfinamide, has the following identifiers1:- Chemical formula: (CH3)3CS(O)NH2
- Molar mass: 121.20 g/mol
- InChI (R/S): InChI=1S/C4H11NOS/c1-4(2,3)7(5)6/h5H2,1-3H3
- SMILES (R/S): O=S(N)C©©C
Chemical Reactions Analysis
Unfortunately, I couldn’t find specific information on the chemical reactions of “(S)-2-methyl-N-(4-methylbenzylidene)propane-2-sulfinamide”.Physical And Chemical Properties Analysis
The physical and chemical properties of “(S)-2-methyl-N-(4-methylbenzylidene)propane-2-sulfinamide” are not directly available. However, the related compound, tert-Butanesulfinamide, has the following properties1:- Appearance: white to off-white crystalline solid
- Melting point: 102 to 105 °C
- Storage temperature: 2-8°C
Scientific Research Applications
Asymmetric Syntheses
The use of (S)-2-methyl-N-(4-methylbenzylidene)propane-2-sulfinamide in asymmetric syntheses is noteworthy. Truong et al. (2007) described a process where this compound is used in the diastereoselective 1,2-addition of arylmetals to generate highly enriched adducts, which are then converted into 1-aryl-2,2,2-trifluoroethylamine hydrochloride compounds (Truong, Ménard, & Dion, 2007).
Stereochemical Aspects and Synthetic Scope
Fernández‐Salas et al. (2014) explored the stereochemical aspects of this compound in the preparation of enantiopure 3-substituted 2,3-dihydro-1,2-benzoisothiazole 1-oxides and related pharmacologically relevant sulfonamides. This study highlights the compound’s utility in creating N-tert-butanesulfinylimines connected with enantiopure benzo-fused sulfinamides (Fernández‐Salas, Rodríguez-Fernández, Maestro, & García-Ruano, 2014).
Synthesis of Phthalamide Derivatives
In the synthesis of phthalamide derivatives, Cheng-ron (2015) utilized this compound to create 3-Iodo-N1-(2-methyl-4-perfluoropropane-2-yl)-N2-[2-methyl-1-(methylsulfinyl) propan-2-yl phenyl]phthalamide. This synthesis process is notable for its cost-effectiveness, simple operation, and high yield, making it promising for industrial applications (Cheng-ron, 2015).
Correction in Nomenclature
A study by Liu et al. (2016) provided a correction in the nomenclature for compounds related to (S)-2-methyl-N-(4-methylbenzylidene)propane-2-sulfinamide. This correction is crucial for ensuring accuracy in scientific communication and further research in this field (Liu, Chen, & Sun, 2016).
Organocatalysis and Asymmetric Synthesis
Dinér, Sadhukhan, & Blomkvist (2014) discussed the role of chiral sulfinamides, such as (S)-2-methyl-N-(4-methylbenzylidene)propane-2-sulfinamide, as highly enantioselective organocatalysts. These compounds are significant in the development of asymmetric synthesis (Dinér, Sadhukhan, & Blomkvist, 2014).
Synthesis and Transformation in Organic and Medicinal Chemistry
Qingle et al. (2021) provided a comprehensive review on the synthesis and transformation of sulfinamides, including enantiopure variants like (S)-2-methyl-N-(4-methylbenzylidene)propane-2-sulfinamide. This review is beneficial for understanding the broader context of these compounds in organic and medicinal synthesis (Qingle, Zhang, Xi, & Ze, 2021).
Safety And Hazards
Unfortunately, I couldn’t find specific information on the safety and hazards of “(S)-2-methyl-N-(4-methylbenzylidene)propane-2-sulfinamide”.
Future Directions
Unfortunately, I couldn’t find specific information on the future directions of “(S)-2-methyl-N-(4-methylbenzylidene)propane-2-sulfinamide”.
Please note that the information provided is based on the available data and may not be fully comprehensive. For more detailed information, please refer to specific scientific literature and resources.
properties
IUPAC Name |
(S)-2-methyl-N-[(4-methylphenyl)methylidene]propane-2-sulfinamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NOS/c1-10-5-7-11(8-6-10)9-13-15(14)12(2,3)4/h5-9H,1-4H3/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIQHJZHMIYCJTP-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=NS(=O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C=N[S@@](=O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-methyl-N-(4-methylbenzylidene)propane-2-sulfinamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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